methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
Description
Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with morpholine and methyl ester functionalities. It is structurally related to PI3K (phosphatidylinositol 3-kinase) inhibitors, particularly those targeting the p110α isoform . The compound is commercially available in varying quantities (25 mg, 50 mg, 100 mg) with ≥98% purity, as noted in supplier catalogs . Its benzoic acid derivative, (R)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid (AZD6482), has been more extensively studied, demonstrating potent PI3Kβ inhibition (IC₅₀ = 21 nM) and isoform selectivity .
Properties
IUPAC Name |
methyl 2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-12-18(16(2)24-19-7-5-4-6-17(19)23(29)30-3)22-25-20(13-21(28)27(22)14-15)26-8-10-31-11-9-26/h4-7,12-14,16,24H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLIIJDZBWWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate, also known by its CAS number 663620-71-1, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.45 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its bioactivity in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4 |
| Molecular Weight | 408.45 g/mol |
| CAS Number | 663620-71-1 |
| Purity | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains and fungi. For instance, Schiff bases derived from pyrido compounds have been documented to show broad-spectrum antimicrobial effects, including antibacterial and antifungal activities .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrimidine derivatives are well-known for their role in cancer therapeutics. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression .
Antithrombotic Properties
The compound has been noted for its potential use in antithrombotic therapy . The presence of the morpholino group may enhance its interaction with specific biological targets involved in coagulation pathways. Clinical studies have highlighted the efficacy of similar compounds in reducing thrombus formation without significant side effects .
Synthesis and Evaluation
A study focused on the synthesis of this compound demonstrated its potential as a lead compound for further development. The synthesis involved standard organic chemistry techniques, yielding a product that was characterized by NMR and mass spectrometry .
Pharmacokinetic Profile
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties, indicating good oral bioavailability and metabolic stability in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)- and (S)-Enantiomers of the Benzoic Acid Derivative
The enantiomers of the benzoic acid derivative exhibit distinct pharmacological profiles:
- (R)-Enantiomer (AZD6482) :
- Activity : IC₅₀ = 21 nM against p110α (PI3Kα), with 4- to 50-fold selectivity over other PI3K isoforms (p110β, γ, δ) .
- Mechanism : Downregulates phospho-AKT, a key downstream effector of PI3K signaling, in cancer cell lines .
- Physicochemical Properties : Molecular weight = 408.45 g/mol, storage at <-20°C under inert atmosphere .
- (S)-Enantiomer: Activity: No direct inhibitory data reported, but the S-isomer is presumed less active based on structural-activity relationship (SAR) trends for chiral PI3K inhibitors . Properties: Predicted density = 1.36 g/cm³, boiling point = 635.5°C, and pKa = 3.90 .
Sulfone-Substituted 2,3-Dihydroimidazo[1,2-c]Quinazoline Derivatives
Bayer’s compound 77 (a sulfone-substituted 2,3-dihydroimidazo[1,2-c]quinazoline) serves as a structural and functional comparator:
- Structural Differences: Replaces the pyrido[1,2-a]pyrimidinone core with a quinazoline scaffold, likely altering binding kinetics and isoform specificity.
Other Pyrido[1,2-a]Pyrimidin-4-One Derivatives
Several analogs from patent literature share the pyrido[1,2-a]pyrimidin-4-one backbone but differ in substituents:
- Compound 5 (EP 2023) : Substituted with 3-fluoro-4-methoxyphenyl and tetrahydropyridinyl groups. Lacks the morpholine and benzoate moieties, likely reducing PI3K affinity .
- Compound 15 (EP 2023) : Features a 3,4-dimethoxyphenyl group and (3R)-3-methylpiperazinyl substitution. This modification may enhance solubility but compromise isoform selectivity .
Key Research Findings and Implications
- Isoform Selectivity: The morpholine and pyrido[1,2-a]pyrimidinone motifs in AZD6482 and its methyl ester derivative are critical for p110α/p110β selectivity, as removal of these groups (e.g., in Bayer’s compound 77) shifts activity toward p110γ .
- Chiral Specificity : The (R)-enantiomer of the benzoic acid derivative (AZD6482) demonstrates superior potency, underscoring the importance of stereochemistry in PI3K inhibitor design .
- Prodrug Potential: The methyl ester version may act as a prodrug, with esterase-mediated conversion to the active benzoic acid form in vivo, though this requires experimental validation .
Q & A
Q. How can the synthesis of methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate be optimized for higher yield and purity?
Methodological Answer: Optimization involves selecting solvent systems and reaction conditions that favor nucleophilic substitution or condensation. For example, using ethanol as a solvent under reflux (as in ’s synthesis of pyrido-pyrimidine derivatives) can enhance reaction efficiency. Monitoring intermediates via TLC and adjusting stoichiometric ratios of morpholine and benzoate precursors (similar to methods in ) can improve yield. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the target compound from byproducts. Yield improvements (e.g., 69% in ) often correlate with controlled temperature and anhydrous conditions .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H NMR (DMSO-d₆ or CDCl₃): Assign peaks for methyl groups (δ 3.20–3.87 ppm), aromatic protons (δ 7.17–8.53 ppm), and pyrimidine protons (δ 8.53 ppm) based on shifts observed in structurally similar compounds .
- LC-MS : Use electrospray ionization (ESI+) to confirm molecular weight (e.g., m/z 377.0 [M+H]+ in ).
- HPLC : Employ C18 columns with buffer systems (e.g., ammonium acetate pH 6.5, as in ) for purity assessment.
Q. What in vitro or in vivo models are suitable for preliminary bioactivity screening?
Methodological Answer: Adopt the "acetic acid writhing" model () to assess analgesic activity. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., cisplatin) validate results. In vitro enzyme inhibition assays (e.g., kinase or protease targets) should include kinetic analysis (Km/Vmax) to quantify potency .
Advanced Research Questions
Q. How can contradictions in structure-activity relationship (SAR) data be resolved for analogs of this compound?
Methodological Answer: Contradictions often arise from bioisosteric replacements (e.g., pyrido-pyrimidine vs. quinolinone nuclei in ). Resolve these by:
- Synthesizing analogs with systematic substitutions (e.g., varying morpholine or benzoate groups).
- Conducting comparative bioassays under standardized conditions (e.g., IC₅₀ values across multiple cell lines).
- Performing molecular docking to compare binding modes with target proteins (e.g., kinases or GPCRs).
Validate findings using 2D-NMR (e.g., COSY, HSQC) to confirm structural integrity .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
Methodological Answer:
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-based mass spectrometry to identify differentially expressed genes/proteins in treated vs. control cells.
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
- In Vivo Pharmacokinetics : Perform ADME studies in rodents (oral/IP administration) with LC-MS/MS quantification of plasma/tissue concentrations.
Link results to theoretical frameworks (e.g., enzyme inhibition or receptor antagonism) as per ’s guiding principles .
Q. How can the environmental impact and biodegradation pathways of this compound be studied?
Methodological Answer: Adopt the INCHEMBIOL project framework ():
- Laboratory Studies : Measure logP, hydrolysis rates, and photostability under simulated environmental conditions (pH 4–9, UV exposure).
- Field Studies : Use LC-ESI-MS/MS to quantify compound levels in water/soil samples near pharmaceutical facilities.
- Biotic Transformation : Incubate with microbial consortia (e.g., activated sludge) and identify metabolites via HRMS .
Q. What methodologies ensure stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (40°C, 24 hrs) and analyze degradation products via UPLC-PDA.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor purity changes monthly.
- Buffer Compatibility : Use ammonium acetate (pH 6.5, ) to assess solubility and aggregation in formulation studies .
Q. How can advanced analytical methods distinguish between enantiomers or polymorphs of this compound?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol/isopropanol gradients to resolve enantiomers.
- X-ray Crystallography : Determine crystal structures of polymorphs and correlate with DSC/TGA thermal profiles.
- Solid-State NMR : Characterize hydrogen-bonding networks in amorphous vs. crystalline forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
